(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chlorophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-3-amino-4-(3-chlorophenyl)butanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group if the Boc protecting group is removed.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include nitro derivatives if the amino group is oxidized.
Reduction: The primary product is the corresponding alcohol.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibitors: The compound can be used to synthesize enzyme inhibitors, which are valuable in studying enzyme mechanisms and developing new drugs.
Medicine
Drug Development: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of compounds derived from ®-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid depends on the specific derivative and its target. Generally, these compounds may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The molecular targets often include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid: The enantiomer of the compound, which may have different biological activities.
®-3-Amino-4-(3-chlorophenyl)butanoic acid: The non-protected version, which is more reactive but less stable.
®-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid: A similar compound without the chlorine substituent, which may have different reactivity and applications.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is unique due to the presence of the Boc protecting group and the chlorophenyl moiety, which confer specific reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective reactions are required.
Properties
IUPAC Name |
(3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVJJBVNYZEDD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426573 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-56-5 | |
Record name | (βR)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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